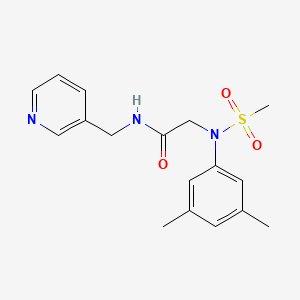

![molecular formula C20H24N2O3 B5518392 methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5518392.png)

methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate involves intricate organic reactions, leveraging the reactivity of methoxyphenyl derivatives and piperazine. Notably, a review by Farooq and Ngaini (2019) highlights the synthetic versatility of methyl-2-formyl benzoate, a related bioactive precursor, in organic synthesis, suggesting parallel methodologies could be applicable for synthesizing our compound of interest due to shared functional groups and reactivity patterns (Farooq & Ngaini, 2019).

Molecular Structure Analysis

The molecular structure of this compound is critically important for its chemical behavior and potential applications. The structural analysis often focuses on the electronic distribution within the molecule and the spatial arrangement of its atoms, which can be inferred from related studies on similar molecular frameworks. For instance, research on arylpiperazine derivatives, as reviewed by Caccia (2007), provides insights into the importance of the arylpiperazine framework in determining molecular interactions and properties, which are relevant for understanding the structure-activity relationships of our compound (Caccia, 2007).

Chemical Reactions and Properties

Methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate's reactivity can be explored through its participation in various chemical reactions, such as nucleophilic substitutions, which are common for compounds containing piperazine rings. Pietra and Vitali (1972) discussed nucleophilic aromatic substitutions involving piperidine, which could offer parallels to reactions involving our compound, indicating a potential for diverse chemical transformations (Pietra & Vitali, 1972).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and density, are essential for understanding the compound's behavior in different environments and applications. While specific studies on methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate are scarce, insights can be drawn from related compounds, suggesting that the presence of methoxy and piperazine groups significantly influences its physical characteristics, such as solubility in organic solvents and melting points.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with various reagents, and stability under different conditions, are determined by the compound's functional groups. The review by Issar and Kakkar (2013) on Hoechst 33258, a compound with similar functional groups, provides a useful reference for understanding the chemical behavior of methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate, especially in terms of its interaction with biological molecules and potential as a chemosensor (Issar & Kakkar, 2013).

Applications De Recherche Scientifique

Antimicrobial Activities

Research on triazole derivatives, including compounds synthesized using piperazine as a component, has demonstrated antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate activities against test microorganisms (Bektaş et al., 2010). This suggests that methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate could potentially be explored for antimicrobial applications, given its structural similarity to active compounds.

X-ray Crystallography

The structural analysis of related compounds, such as triazenes and piperazine derivatives, via X-ray crystallography has provided detailed insights into their conformation and electronic structure. For example, the crystal structures of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate and related compounds have been determined, shedding light on their unique conformations (Little et al., 2008). This indicates the potential for using methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate in structural studies that contribute to the understanding of molecular geometry and electronic interactions.

Synthesis of Biological Active Derivatives

The synthesis of various derivatives from structurally related compounds has been explored for their biological activities. For instance, derivatives of piperazine and benzoic acid have shown promising results in terms of cytotoxicity and potential antiproliferative effects against human leukemic cells (Sharath Kumar et al., 2014). This highlights the possibility of synthesizing and investigating derivatives of methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate for similar biological applications.

Propriétés

IUPAC Name |

methyl 4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-24-19-6-4-3-5-18(19)22-13-11-21(12-14-22)15-16-7-9-17(10-8-16)20(23)25-2/h3-10H,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWSCLHTWIEDKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

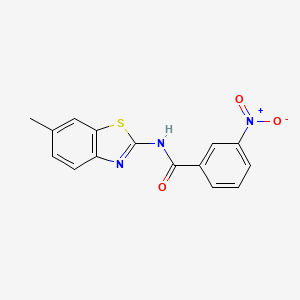

![N-ethyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5518312.png)

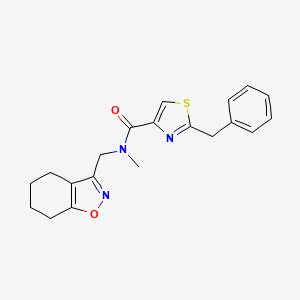

![6-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5518317.png)

![ethyl 4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate](/img/structure/B5518341.png)

![N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5518348.png)

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-1-benzothiophene-5-carboxamide](/img/structure/B5518353.png)

![2-(3-hydroxypropyl)-8-(1-naphthylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518361.png)

![1-(2-{4-[(2-fluorobenzyl)oxy]phenyl}-1-hydroxy-4-methyl-1H-imidazol-5-yl)ethanone](/img/structure/B5518368.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5518386.png)

![3-(1H-benzimidazol-1-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5518399.png)

![2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride](/img/structure/B5518407.png)

![1-tert-butyl-4-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)carbonyl]-2-pyrrolidinone](/img/structure/B5518415.png)